molecular formula C15H14N2O4S B14250765 N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide CAS No. 217640-41-0

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B14250765
CAS No.: 217640-41-0
M. Wt: 318.3 g/mol
InChI Key: HLVSQXRHFCMSJJ-OAHLLOKOSA-N
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Description

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an indane moiety with a nitrobenzene sulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with (1R)-2,3-dihydro-1H-inden-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Reduction: N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-aminobenzene-1-sulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]acetamide
  • N-[(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]imidodicarbonimidic diamide hydrochloride

Uniqueness

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of an indane moiety with a nitrobenzene sulfonamide group This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

217640-41-0

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H14N2O4S/c18-17(19)12-6-8-13(9-7-12)22(20,21)16-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15-16H,5,10H2/t15-/m1/s1

InChI Key

HLVSQXRHFCMSJJ-OAHLLOKOSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=CC=CC=C2C1NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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